molecular formula C14H7Cl2N3O3S B2852869 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 912760-16-8

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No. B2852869
CAS RN: 912760-16-8
M. Wt: 368.19
InChI Key: LEGDELBTJAMOMM-UHFFFAOYSA-N
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Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide, also known as DBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBN is a benzothiazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is not fully understood. However, studies have suggested that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide exerts its biological activity by interacting with various cellular targets, including DNA, enzymes, and proteins. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has also been shown to inhibit the activity of protein kinases, enzymes that are involved in various cellular signaling pathways.
Biochemical and Physiological Effects
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can induce apoptosis, a form of programmed cell death, in cancer cells. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has also been shown to inhibit the migration and invasion of cancer cells. In animal models, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been shown to reduce inflammation and alleviate pain. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several advantages for lab experiments. It is readily available and can be synthesized using various methods. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is stable and can be stored for long periods without degradation. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is also soluble in various solvents, making it easy to handle in lab experiments.
However, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide also has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its synthesis requires specialized equipment and expertise. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is also toxic and requires careful handling and disposal.

Future Directions

There are several future directions for N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide research. In medicinal chemistry, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide could be further investigated for its potential as an anticancer agent. Studies could focus on optimizing the structure of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide to improve its potency and selectivity against cancer cells. In material science, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide could be further investigated for its potential as a fluorescent probe. Studies could focus on developing new applications for N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide in bioimaging and sensing. In environmental science, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide could be further investigated for its potential as a water treatment agent. Studies could focus on developing new methods for the removal of heavy metal ions from contaminated water using N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide.

Synthesis Methods

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been synthesized using different methods, including the reaction of 4,7-dichloro-2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 4,7-dichloro-2-aminobenzothiazole with 3-nitrobenzoic acid in the presence of a coupling agent. The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has also been achieved using other methods, including the reaction of 4,7-dichloro-2-aminobenzothiazole with 3-nitrobenzamide in the presence of a base.

Scientific Research Applications

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been investigated for its potential as an anticancer agent. Studies have shown that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
In material science, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been investigated for its potential as a fluorescent probe. Studies have shown that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide exhibits strong fluorescence emission in the visible region, making it a potential candidate for various applications, including bioimaging and sensing.
In environmental science, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been investigated for its potential as a water treatment agent. Studies have shown that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can effectively remove heavy metal ions from contaminated water, making it a potential candidate for water treatment applications.

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S/c15-9-4-5-10(16)12-11(9)17-14(23-12)18-13(20)7-2-1-3-8(6-7)19(21)22/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGDELBTJAMOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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